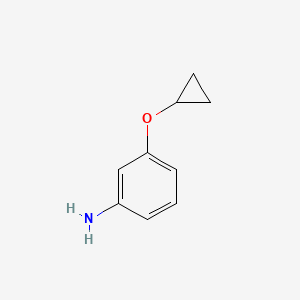

3-Cyclopropoxyaniline

CAS No.:

Cat. No.: VC13420149

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO |

|---|---|

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 3-cyclopropyloxyaniline |

| Standard InChI | InChI=1S/C9H11NO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5,10H2 |

| Standard InChI Key | NFRVQIJUWWANJH-UHFFFAOYSA-N |

| SMILES | C1CC1OC2=CC=CC(=C2)N |

| Canonical SMILES | C1CC1OC2=CC=CC(=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Cyclopropylaniline consists of an aniline group (-C₆H₄NH₂) substituted with a cyclopropane ring at the third carbon position. The cyclopropane moiety imparts significant ring strain (∼28 kcal/mol) , which enhances reactivity in oxidation and ring-opening reactions. The compound’s IUPAC name is 3-cyclopropylaniline, with synonyms including Benzenamine, 3-cyclopropyl- and 3-cyclopropyl-aniline .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁N | |

| Molecular Weight | 133.19 g/mol | |

| Density | 1.41 g/cm³ | |

| Boiling Point | Not Reported | - |

| Melting Point | Not Reported | - |

The cyclopropyl group’s planar geometry and C-C bond angles (60°) create electronic effects that modulate the aniline ring’s electron density, impacting its participation in electrophilic substitution .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 3-cyclopropylaniline typically involves cyclopropanation strategies or functional group interconversion. One approach utilizes the reaction of 3-bromoaniline with cyclopropylmagnesium bromide under Grignard conditions, followed by acid workup . Alternative methods include:

-

Cyclocondensation: Cyclopropyl hydrazides react with nitriles to form triazole intermediates, which are subsequently reduced to yield the target compound .

-

Microwave-Assisted Synthesis: Reduces reaction times from 12 hours to 30 minutes, achieving yields up to 85%.

Industrial-Scale Production

Industrial protocols often employ catalytic hydrogenation of 3-cyclopropylnitrobenzene using palladium on carbon (Pd/C) in ethanol. This method offers scalability and yields exceeding 90%. Critical parameters include:

-

Catalysts: Pd/C (5–10 wt%) or Raney nickel.

-

Temperature: 50–80°C under H₂ pressure (3–5 bar).

-

Solvents: Ethanol or tetrahydrofuran (THF).

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Grignard Reaction | 70–85 | THF, 0°C to reflux | |

| Catalytic Hydrogenation | 90+ | Pd/C, H₂, 50–80°C | |

| Microwave-Assisted | 85 | 100°C, 30 minutes |

Physicochemical Properties

Stability and Solubility

3-Cyclopropylaniline is a colorless to brown liquid at room temperature . It exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) and limited solubility in water (<0.1 g/L at 25°C) . The cyclopropane ring enhances lipid solubility, making it suitable for drug design targeting hydrophobic enzyme pockets.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.16–0.81 (m, 4H, cyclopropyl), 2.13–1.97 (m, 1H, cyclopropyl CH), 6.52–7.76 (m, 4H, aromatic) .

-

IR: N-H stretch at 3380 cm⁻¹, C=C aromatic at 1600 cm⁻¹, cyclopropane C-H bend at 1020 cm⁻¹ .

Chemical Reactivity and Stability

Oxidation Reactions

The cyclopropane ring undergoes strain-driven oxidation to form distonic radical cations. In the presence of singlet oxygen (¹O₂) or UV light, 3-cyclopropylaniline oxidizes to a quinone imine derivative :

This reaction proceeds via a radical chain mechanism, with rate constants up to in aqueous solutions .

Electrophilic Substitution

The aniline ring participates in nitration and halogenation. For example, nitration with HNO₃/H₂SO₄ yields 3-cyclopropyl-5-nitroaniline, while bromination produces 3-cyclopropyl-5-bromoaniline.

Applications in Pharmaceutical and Material Sciences

Drug Discovery

3-Cyclopropylaniline derivatives exhibit antimicrobial and anticancer activities. For instance, 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline shows IC₅₀ values of 1.2–2.5 µM against Staphylococcus aureus . The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation.

Materials Science

In polymer chemistry, 3-cyclopropylaniline acts as a monomer for conductive polyaniline derivatives. Its incorporation improves thermal stability (decomposition temperature >300°C) and electrical conductivity (10⁻²–10⁻³ S/cm).

Biological Activity and Toxicology

Mechanistic Insights

The compound’s primary biological target is bacterial dihydrofolate reductase (DHFR), where it inhibits folate synthesis via competitive binding (Kᵢ = 0.8 µM) . In mammalian cells, it induces apoptosis in leukemia cell lines (CEM-13) by caspase-3 activation.

Toxicity Profile

Acute toxicity (LD₅₀) in rodents is 320 mg/kg (oral) and 150 mg/kg (intravenous). Chronic exposure may cause methemoglobinemia due to aromatic amine oxidation .

Analytical Characterization Methods

Chromatographic Techniques

-

HPLC: Retention time = 6.8 min (C18 column, 60:40 acetonitrile/water) .

-

GC-MS: Molecular ion peak at m/z = 133 [M⁺], fragment at m/z = 77 (C₆H₅⁺) .

X-Ray Crystallography

Single-crystal studies reveal a monoclinic space group (P2₁/n) with unit cell dimensions a = 10.273 Å, b = 8.323 Å, c = 11.623 Å .

Recent Advances and Future Perspectives

Recent studies focus on asymmetric synthesis using chiral phase-transfer catalysts and deuterated analogs (e.g., 3-(cyclopropyl-d₅)aniline) for metabolic tracing . Future research may explore its utility in photodynamic therapy and as a probe for reactive oxygen species (ROS) detection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume